![molecular formula C19H17N5O3 B2927971 (3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea CAS No. 899973-00-3](/img/structure/B2927971.png)
(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1999 by Pfizer, and since then, numerous studies have been conducted to investigate its mechanism of action and potential uses in scientific research.
Wissenschaftliche Forschungsanwendungen
Antagonistic Properties
Isoquinoline and quinazoline urea derivatives, closely related to the specified compound, have been studied for their binding affinity to human adenosine A(3) receptors. Research identified that specific structural features, such as phenyl or heteroaryl substituents, significantly increase adenosine A(3) receptor affinity. Notably, the introduction of electron-donating substituents at certain positions on the phenyl ring enhances this affinity, suggesting potential applications in developing selective human adenosine A(3) receptor antagonists (J. V. van Muijlwijk-Koezen et al., 2000).
Green Chemistry Approaches
A study presented a green synthetic procedure for producing methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, derived from anthranilic acid. This process involves using environmentally friendly deep eutectic solvents (DES) and microwave-induced synthesis, highlighting the potential for eco-friendly methods in synthesizing complex quinazoline derivatives (M. Molnar, Mario Komar, I. Jerković, 2022).
Molecular Rearrangement Studies
Research into 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones revealed unexpected pathways to new indole and imidazolinone derivatives. This demonstrates the intricate molecular rearrangements possible with quinazoline derivatives, providing a foundation for synthesizing novel compounds with potential therapeutic applications (A. Klásek, A. Lyčka, M. Holčapek, 2007).
Pharmacological Screening
Quinazoline derivatives were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties. The research underscores the versatility of quinazoline scaffolds in developing compounds with potential as antimicrobial and anti-inflammatory agents, indicating a broad scope for therapeutic applications (B. Dash et al., 2017).
Catalyst-Free Synthesis
Studies have identified urea/thiourea as effective ammonia surrogates in the synthesis of quinazolin-4(3H)-ones. This catalyst-free approach affords a straightforward method for generating 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, simplifying the production of these compounds and broadening their application potential in medicinal chemistry (P. Naidu et al., 2014).
Eigenschaften
IUPAC Name |
(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-27-11-10-24-17(14-7-3-5-9-16(14)22-19(24)26)23-18(25)21-15-8-4-2-6-13(15)12-20/h2-9,14H,10-11H2,1H3,(H,21,25)/b23-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMFNHRPQHPXNP-HAVVHWLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC(=O)NC2=CC=CC=C2C#N)C3C=CC=CC3=NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1/C(=N/C(=O)NC2=CC=CC=C2C#N)/C3C=CC=CC3=NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2927889.png)
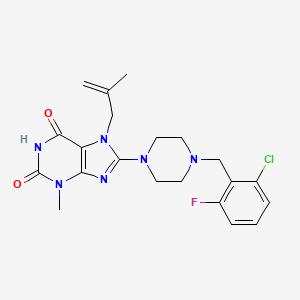
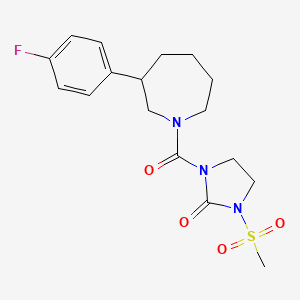
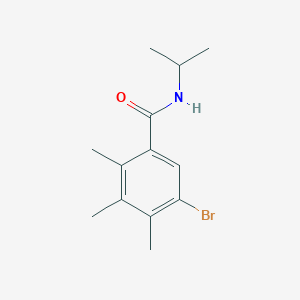
![8-{[1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2927893.png)


![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2927899.png)
![N-[4-(acetylamino)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2927900.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2927902.png)
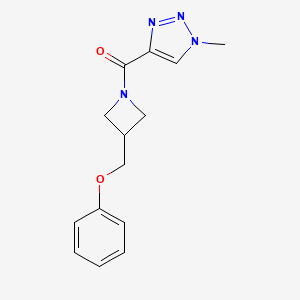
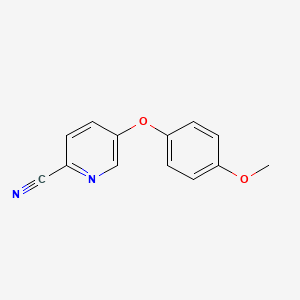
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2927906.png)
![6-Azaspiro[2.6]nonane-6-carbonyl chloride](/img/structure/B2927911.png)